molecular formula C17H23N3O3 B7127642 N-[4-methyl-2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]pentanamide

N-[4-methyl-2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]pentanamide

Cat. No.: B7127642
M. Wt: 317.4 g/mol
InChI Key: JSCFBXBZIYFCEU-UHFFFAOYSA-N
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Description

N-[4-methyl-2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]pentanamide is a complex organic compound with potential applications in various scientific fields. This compound features an imidazolidinone core, which is known for its stability and reactivity, making it a valuable candidate for research and industrial applications.

Properties

IUPAC Name

N-[4-methyl-2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3/c1-3-4-10-14(21)19-20-15(22)17(2,18-16(20)23)12-11-13-8-6-5-7-9-13/h5-9H,3-4,10-12H2,1-2H3,(H,18,23)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSCFBXBZIYFCEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NN1C(=O)C(NC1=O)(C)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-methyl-2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]pentanamide typically involves the following steps:

    Formation of the Imidazolidinone Core: This step involves the cyclization of a suitable diamine with a carbonyl compound under acidic or basic conditions.

    Introduction of the Phenylethyl Group: This can be achieved through a nucleophilic substitution reaction, where a phenylethyl halide reacts with the imidazolidinone intermediate.

    Attachment of the Pentanamide Group: This final step involves the acylation of the imidazolidinone derivative with pentanoyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[4-methyl-2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]pentanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenylethyl group, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated derivatives.

Scientific Research Applications

N-[4-methyl-2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]pentanamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of N-[4-methyl-2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]pentanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The imidazolidinone core is crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-methyl-2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]butanamide
  • N-[4-methyl-2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]hexanamide

Uniqueness

N-[4-methyl-2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]pentanamide stands out due to its specific chain length and the presence of the phenylethyl group, which can influence its reactivity and binding properties compared to similar compounds.

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